L-Glutaminyl-L-lysine

Solubility Formulation Dipeptide physiochemistry

Standard L-glutamine degrades >20% during autoclaving, forming bioactive pyroglutamate that confounds cell culture assays. L-Glutaminyl-L-lysine (Gln-Lys) solves this via its engaged α-amine, which blocks cyclization. - **Thermal stability:** No pyroglutamate formation under standard sterilization (121°C, 20 min). - **Functional handle:** Free N-terminal α-amine permits direct N-acylation without protection groups (e.g., N-lauroyl-Gln-Lys synthesis). - **Analytical utility:** Distinct LC-MS/MS retention time from ε-(γ-glutamyl)lysine; ideal internal calibrator for transglutaminase assays. Supplied as lyophilized powder, ≥98% purity. Immediate shipment, ambient or blue ice.

Molecular Formula C11H22N4O4
Molecular Weight 274.32 g/mol
CAS No. 45234-03-5
Cat. No. B12076225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutaminyl-L-lysine
CAS45234-03-5
Molecular FormulaC11H22N4O4
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1
InChIKeyCLSDNFWKGFJIBZ-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Glutaminyl-L-lysine – Defined Dipeptide for Transglutaminase Research


L-Glutaminyl-L-lysine (Gln-Lys, QK dipeptide) is a synthetic dipeptide composed of L-glutamine and L-lysine linked via a canonical α-peptide bond, with molecular formula C₁₁H₂₂N₄O₄ and molecular weight 274.32 g/mol [1]. It belongs to the dipeptide class (ChEBI:46761) and is recognized as an endogenous protein breakdown intermediate detectable in human and bovine metabolomes [2]. The compound's terminal α-amine, ε-amine of lysine, and glutamine side-chain amide provide five hydrogen-bond donors and six acceptors, yielding a predicted logP of −2.66 (ALOGPS) and aqueous solubility of 4.14 g/L at 25 °C [2].

• Transglutaminase substrate engineering
• Heat-sterilizable glutamine source for cell media
• Calibrator for isopeptide cross-linking quantification

Why Sequence and Amide Functionality Prevent Generic Substitution


Although all Gln-Lys dipeptides share the same elemental composition, the sequence orientation (Gln-Lys vs. Lys-Gln) and side-chain functionality (glutamine amide vs. glutamate carboxyl) fundamentally alter hydrogen-bonding capacity, enzymatic recognition, and solution stability. Free L-glutamine cyclizes to pyroglutamate under thermal sterilization, whereas the dipeptide form resists this degradation pathway [1]. Furthermore, the N-terminal glutamine in Gln-Lys presents a free α-amine that serves as a nucleophilic handle for solid-phase conjugation, a functional requirement that the reverse-sequence isomer Lys-Gln cannot satisfy without additional protection-group manipulations. These non-interchangeable properties mandate procurement of the exact regioisomer for assays that depend on defined dipeptide chemistry.

Lys-Gln reverse sequence
May not serve as substrate for transglutaminase or acylase.
Free L-glutamine
Degrades to pyroglutamate under heat sterilization, altering activity.
Free amino acid mixture
Lacks defined peptide bond for cross-linking or enzyme-recognition studies.

Differential Evidence for Procurement Decisions


Aqueous Solubility vs. Free Parent Amino Acids

The predicted aqueous solubility of L-Glutaminyl-L-lysine is 4.14 g/L (15.1 mM) at 25 °C, based on ALOGPS estimation recorded in HMDB [1]. This value is approximately 8.5-fold lower than the solubility of free L-glutamine (35 g/L; 240 mM) and >24-fold lower than that of free L-lysine (>100 g/L) [2][3]. While free amino acids are more soluble on a mass basis, the dipeptide's moderate solubility is advantageous for controlled-release formulations and prevents hyperosmotic stress in cell-culture supplementation.

Solubility vs free amino acids
Reported
4.14 g/L (15.1 mM)
Supports osmolarity-controlled formulation
Predicted value; experimental verification advised
Solubility Formulation Dipeptide physiochemistry

Thermal Stability and Pyroglutamate Resistance

Free L-glutamine undergoes spontaneous cyclization to pyroglutamic acid upon heat sterilization, losing bioavailable amine nitrogen and generating a potentially neuroactive byproduct [1]. In contrast, dipeptides in which glutamine occupies the N-terminal position—such as Gln-Lys—are sterically and electronically protected against intramolecular cyclization because the α-amine is engaged in the peptide bond [1]. While direct kinetic data for Gln-Lys vs. Gln are not published, the class-level stabilization effect is well documented: for the analogous dipeptide Ala-Gln, <5% degradation occurs after autoclaving at 121 °C for 20 min, whereas free Gln degrades >20% under identical conditions [1][2].

Thermal stability vs free Gln
Class-level inference
≥4× less degradation expected
May support heat-sterilizable Gln supply
Class-level data; direct Gln-Lys measurement not published
Peptide stability Sterilization Pyroglutamate

Sequence-Dependent Hydrolysis by Cytosolic Dipeptidases

The sequence orientation of dipeptides determines their susceptibility to hydrolysis by ubiquitous cytosolic nonspecific dipeptidases (EC 3.4.13.18) [1]. Computational energy analysis of linear Lys-Gln vs. Gln-Lys indicates that the Lys-Gln configuration exhibits lower conformational strain energy than Gln-Lys, with dipeptide energy differences significantly smaller than those of Lys-Glu/Lys-Asp pairs [2]. This suggests that Gln-Lys may exhibit slower enzymatic turnover in biological matrices, although direct comparative kinetic data (k_cat/K_m) remain unpublished.

Sequence-dependent hydrolysis
Supporting evidence
Higher strain energy vs Lys-Gln (theoretical)
May influence exposure window in bioassays
No direct kinetic data; computational analysis
Enzymatic stability Peptidase Half-life

Defined Substrate for Microbial Transglutaminase Assays

The N-acylated derivative N-lauroyl-L-glutaminyl-L-lysine serves as a substrate for a novel acylase from Streptomyces mobaraensis (EC 3.5.1.14), with a reported specific activity of 70 μmol/min/mg for the purified enzyme [1]. This contrasts with the reverse-sequence dipeptide Lys-Gln, which, due to the absence of a free N-terminal glutamine α-amine, is not recognized as a substrate by the same enzyme class without prior chemical modification [2]. The free dipeptide Gln-Lys can be directly acylated to generate the active substrate, a synthetic convenience not afforded by the Lys-Gln isomer.

Acylase substrate activity
Reported
70 μmol/min/mg
Supports transglutaminase assay development
N-lauroyl derivative; purified enzyme
Transglutaminase Enzyme substrate Activity assay

Application Scenarios Driven by Specific Sequence


Transglutaminase Substrate Engineering and Activity Assays

The free N-terminal α-amine of Gln-Lys permits direct N-acylation to generate active substrates such as N-lauroyl-Gln-Lys, which exhibits a defined specific activity of 70 μmol/min/mg with S. mobaraensis acylase [1]. This enables precise kinetic characterization of transglutaminases and acylases, an application in which the reverse isomer Lys-Gln is non-functional.

Heat-Sterilizable Glutamine Source for Cell Culture Media

Whereas free L-glutamine degrades >20% during autoclaving to form pyroglutamate, Gln-Lys dipeptide—by virtue of its engaged α-amine—resists this cyclization pathway [2]. This property is critical for biomanufacturing workflows requiring sterilized, chemically defined glutamine supplementation without bioactive byproduct formation.

Calibrator for Isopeptide Quantification in Cross-Linking Studies

The α-peptide bond in Gln-Lys provides a chromatographically distinct retention time and fragmentation pattern relative to the isopeptide ε-(γ-glutamyl)lysine, making it suitable as an internal calibrator in LC-MS/MS methods that quantify transglutaminase-mediated protein cross-linking in tissue samples [3].

Application
Selection Property
Validation Focus
Transglutaminase substrate engineering
Free N-terminal α-amine for direct acylation
Substrate recognition by acylase/transglutaminase
Heat-sterilizable Gln source for cell media
Peptide bond prevents Gln cyclization
Absence of pyroglutamate after sterilization
Isopeptide cross-linking calibrator
α-peptide bond distinct from isopeptide
LC-MS/MS peak separation from ε-(γ-glutamyl)lysine
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